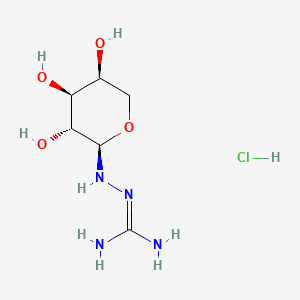

N1-a-L-Arabinopyranosylamino-guanidine HCl

Description

Contextualizing Guanidine (B92328) and Arabinose Scaffolds in Bioactive Molecules

The guanidinium (B1211019) group, the protonated form of guanidine at physiological pH, is a recurring motif in a vast array of natural products and pharmacologically active compounds. sci-hub.senih.gov Its positive charge, ability to form multiple hydrogen bonds, and planar structure enable strong and specific interactions with biological targets such as proteins and nucleic acids. sci-hub.se This has led to the incorporation of the guanidine scaffold in drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. nih.gov The guanidine moiety is also a key functional group in the amino acid arginine, highlighting its fundamental role in protein structure and function.

L-arabinose, a five-carbon sugar, is a fundamental component of the complex polysaccharides that make up plant cell walls, such as hemicellulose and pectin. While less common in mammals, its presence in various natural glycoconjugates underscores its biological relevance. In the context of bioactive molecules, carbohydrate scaffolds like arabinose can influence properties such as solubility, stability, and molecular recognition, often serving as carriers or recognition elements for targeted biological interactions.

Overview of Carbohydrate-Guanidine Conjugates in Research

The deliberate conjugation of carbohydrates with guanidine moieties has emerged as a promising strategy in drug discovery and chemical biology. These "guanidinylated carbohydrates" or "N-amidinoglycans" are being explored for a variety of applications, leveraging the synergistic properties of both components.

Researchers have investigated these conjugates for their potential as:

Enzyme Inhibitors: The guanidinium group can mimic the protonated state of arginine, enabling these molecules to act as competitive inhibitors for enzymes that recognize arginine-containing substrates.

Antimicrobial Agents: The cationic nature of the guanidinium group can facilitate interaction with and disruption of negatively charged bacterial cell membranes, leading to antimicrobial activity.

Cellular Delivery Vehicles: The ability of guanidinium-rich molecules to traverse cell membranes has been harnessed to deliver therapeutic or imaging agents into cells.

The synthesis of these conjugates often involves the reaction of an amino-functionalized sugar with a guanidinylating agent. The specific stereochemistry of the sugar and the nature of the linkage to the guanidine group are critical determinants of the final compound's biological activity.

Research Significance and Potential Academic Niche of N1-a-L-Arabinopyranosylamino-guanidine HCl

While extensive research specifically on N1-a-L-Arabinopyranosylamino-guanidine HCl is not yet prominent in the public domain, its structure suggests a clear academic niche. The compound serves as a valuable tool for fundamental research in several areas:

Stereospecific Interactions: The defined α-anomeric configuration and the L-stereoisomer of the arabinose unit provide a specific three-dimensional structure. This allows for the investigation of stereospecificity in the binding of carbohydrate-guanidine conjugates to biological targets. Comparing its activity to its β-L, α-D, and β-D counterparts could yield significant insights into molecular recognition. For instance, a related compound, N1-b-D-Arabinopyranosylamino-guanidine HCl, has been noted for its potential in the treatment of acute lymphoblastic leukemia, highlighting the importance of stereochemistry in biological activity.

Exploring Novel Biological Activities: Given the known antimicrobial and enzyme-inhibitory activities of related compounds, N1-a-L-Arabinopyranosylamino-guanidine HCl represents an unexplored molecule with the potential for novel biological effects. Its unique stereochemistry could lead to unforeseen target specificity.

Methodology Development: The synthesis and characterization of this compound contribute to the growing toolbox of chemical methods for creating diverse glycoconjugates.

The primary significance of N1-a-L-Arabinopyranosylamino-guanidine HCl currently lies in its availability as a research chemical, enabling investigators to probe the structure-activity relationships of this class of molecules and potentially uncover new therapeutic leads or biological tools.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMFZIWFQRRBOQ-WPFDRSMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Historical and Current Synthetic Approaches to N1-a-L-Arabinopyranosylamino-guanidine HCl

The synthesis of N-glycosyl-guanidines historically involves the coupling of a glycosylamine with a guanidinylating agent. Early methods often contended with challenges in stereocontrol at the anomeric center and the protection of reactive functional groups.

Historical Approaches: The synthesis of glycosyl-guanidines has its roots in the broader field of glycoside and guanidine (B92328) chemistry. Classical methods for guanidine synthesis often relied on guanylating agents like S-alkylisothioureas, derivatives of pyrazole-1-carboximidamide, and protected thiourea (B124793) derivatives. These reactions typically required the use of amines as nucleophiles. The application of these methods to glycosylamines, which are themselves derived from the corresponding reducing sugars, formed the basis of early synthetic routes. However, the instability of glycosylamines and the potential for anomerization (conversion between α and β anomers) presented significant hurdles, often leading to low yields and mixtures of stereoisomers.

Current Synthetic Strategies: Modern synthetic chemistry offers more refined and stereoselective methods for the preparation of compounds like N1-a-L-Arabinopyranosylamino-guanidine HCl. A key challenge is the stereospecific formation of the α-anomeric linkage. The synthesis of N-glycosides can be achieved through various methods, including self-promoted glycosylation using glycosyl trichloroacetimidates. This method can proceed without the need for external catalysts or promoters. While often leading to β-N-glucosides with glucosyl donors, the stereochemical outcome is highly dependent on the sugar configuration and reaction conditions.

A plausible modern approach to the synthesis of N1-a-L-Arabinopyranosylamino-guanidine HCl would involve the following steps:

Formation of the Glycosylamine: L-arabinose is first converted to a protected L-arabinopyranosyl azide (B81097). Subsequent reduction of the azide furnishes the corresponding α-L-arabinopyranosylamine. The use of protecting groups on the sugar's hydroxyls is crucial to prevent side reactions.

Guanidinylation: The resulting glycosylamine is then reacted with a suitable guanidinylating reagent. Modern guanidinylating agents, such as N,N'-bis(Boc)-N-triflylguanidine, offer high reactivity and allow for the introduction of protecting groups on the guanidine moiety itself, facilitating purification and subsequent manipulations.

Deprotection: The final step involves the removal of all protecting groups from the sugar and guanidine moieties to yield the target compound, N1-a-L-Arabinopyranosylamino-guanidine, which can then be converted to its hydrochloride salt.

| Step | Reagents and Conditions | Key Considerations |

| Glycosylamine Formation | 1. Acetic anhydride, Sodium acetate (B1210297) (acetylation) 2. HBr/Acetic acid (bromination) 3. Sodium azide (azidation) 4. H2, Pd/C (reduction) | Stereocontrol during glycosyl azide formation is critical. The choice of protecting groups on the arabinose hydroxyls can influence the stereochemical outcome. |

| Guanidinylation | N,N'-bis(Boc)-N''-triflylguanidine, Diisopropylethylamine (DIPEA) | The use of a protected guanidinylating reagent prevents over-alkylation and simplifies purification. |

| Deprotection | Trifluoroacetic acid (TFA) or HCl in an organic solvent | Complete removal of all protecting groups (e.g., acetyl from hydroxyls and Boc from guanidine) is necessary to obtain the final product. |

Derivatization Strategies for Analogues of N1-a-L-Arabinopyranosylamino-guanidine HCl

The generation of analogues of N1-a-L-Arabinopyranosylamino-guanidine HCl allows for the exploration of structure-activity relationships and the optimization of its properties. Derivatization can be targeted at the arabinopyranosyl moiety, the guanidine group, or through the introduction of linkers.

Modifications to the Arabinopyranosyl Moiety

Modifications to the sugar portion of the molecule can significantly impact its biological activity and physical properties. These modifications can involve changes to the hydroxyl groups or the anomeric position.

Modification of Hydroxyl Groups: The hydroxyl groups of the arabinopyranosyl moiety can be selectively protected and deprotected to allow for chemical modifications such as esterification, etherification, or oxidation. For instance, enzymatic glycosylation can be employed to introduce additional monosaccharide residues, altering the compound's solubility and potential interactions with biological targets. researchgate.net

Anomeric Modification: The anomeric position is a key site for modification. The Mitsunobu reaction, for example, can be used to convert the anomeric hydroxyl group of a sugar into various other functionalities with inversion of configuration. beilstein-journals.orgnih.gov This could be a strategy to synthesize analogues with different substituents at the N1 position of the aminoguanidine (B1677879).

Modifications to the Guanidine Moiety

N-Alkylation and N-Acylation: The terminal nitrogen atoms of the guanidine moiety can be alkylated or acylated. nih.govnih.govresearchgate.net This can be achieved using tailor-made precursor molecules that are then transferred to an amine. Such modifications can be used to fine-tune the lipophilicity and receptor binding affinity of the molecule. researchgate.net

Guanidinylation of Different Amines: A variety of substituted guanidines can be prepared by reacting different primary and secondary amines with a suitable guanylating agent. This allows for the introduction of a wide range of functional groups onto the guanidine nitrogen atoms.

| Modification Type | Reagents/Methods | Potential Impact |

| N-Alkylation | Alkyl halides, Mitsunobu reaction | Alters lipophilicity, steric bulk, and hydrogen bonding potential. |

| N-Acylation | Acyl chlorides, Anhydrides | Reduces basicity, introduces new functional groups. |

| Cyclization | Bifunctional reagents | Creates constrained analogues, potentially enhancing receptor selectivity. |

Linker Chemistry and Stereochemical Considerations

The introduction of linkers between the arabinopyranosyl and guanidine moieties, or the attachment of the entire molecule to other entities, requires careful consideration of linker chemistry and stereochemistry.

Bifunctional Linkers: A variety of bifunctional linkers can be employed to connect the N1-a-L-Arabinopyranosylamino-guanidine core to other molecules, such as proteins or fluorescent tags. acs.org These linkers typically possess two different reactive groups, allowing for sequential conjugation reactions. Examples include linkers with an amine-reactive group (e.g., NHS ester) and a thiol-reactive group (e.g., maleimide).

Stereochemical Control: Maintaining the α-anomeric configuration during synthesis and derivatization is paramount. The stereochemical outcome of glycosylation reactions is influenced by several factors, including the nature of the glycosyl donor and acceptor, the promoter, the solvent, and the temperature. frontiersin.org The use of participating protecting groups at the C-2 position of the sugar can favor the formation of 1,2-trans glycosidic linkages, which in the case of arabinose would lead to the β-anomer. Therefore, non-participating protecting groups are generally required for the synthesis of α-glycosides.

Green Chemistry and Sustainable Synthesis of N1-a-L-Arabinopyranosylamino-guanidine HCl and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve efficiency.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Catalytic methods are preferred over stoichiometric reagents.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents is a significant concern in chemical synthesis. Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. For example, the synthesis of guanidine-based analogues has been reported using green chemistry principles. researchgate.netnih.gov

Renewable Feedstocks: L-Arabinose, the starting material for the sugar moiety, is a naturally occurring monosaccharide that can be sourced from renewable plant biomass. The use of renewable feedstocks is a cornerstone of sustainable chemistry.

Energy Efficiency: The development of synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis and mechanochemical methods are being explored as energy-efficient alternatives to traditional heating.

The application of enzymatic catalysis in the synthesis and modification of glycosides is a promising green approach. Enzymes can offer high regio- and stereoselectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for protecting groups and hazardous organic solvents. researchgate.net

Structure Activity Relationship Sar Probing of N1 a L Arabinopyranosylamino Guanidine Hcl

Design and Synthesis of N1-a-L-Arabinopyranosylamino-guanidine HCl Analogues for SAR Studies

To elucidate the SAR of N1-a-L-Arabinopyranosylamino-guanidine HCl, a systematic approach to the design and synthesis of analogues is essential. This process involves modifying specific parts of the parent molecule to understand their contribution to its biological activity. The primary areas for modification would include the arabinopyranosyl ring, the guanidine (B92328) group, and the anomeric linkage.

Modification of the Arabinopyranosyl Ring:

Hydroxyl Group Modification: The hydroxyl (-OH) groups on the arabinose sugar are key sites for interaction with biological targets. Analogues would be synthesized where these hydroxyl groups are individually or collectively modified. This could involve:

Alkylation/Acylation: Converting the -OH groups to ethers (e.g., -OCH₃) or esters (e.g., -OCOCH₃) to probe the importance of hydrogen bond donating and accepting capabilities.

Deoxygenation: Removing one or more hydroxyl groups to create deoxy-sugar analogues. This helps to identify which hydroxyls are critical for binding.

Epimerization: Changing the stereochemistry at one or more chiral centers of the arabinose ring (e.g., converting to D-arabinose or other sugars like xylose or ribose) to assess the impact of the spatial arrangement of substituents.

Modification of the Guanidine Group:

Substitution on the Guanidinium (B1211019) Nitrogens: The guanidine group, being highly basic and capable of forming multiple hydrogen bonds, is a crucial pharmacophore. Analogues would be designed with substituents on the guanidinium nitrogens to explore:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to investigate steric hindrance and changes in basicity.

Arylation: Adding aromatic rings to explore potential pi-stacking interactions.

Cyclization: Incorporating the guanidine nitrogen atoms into a cyclic structure to restrict conformational flexibility.

Modification of the Anomeric Linkage:

Anomeric Configuration: The parent compound is specified as the α-anomer. Synthesis of the corresponding β-anomer would be a critical step to determine the influence of the anomeric configuration on activity.

Linker Modification: The N-amino linkage between the sugar and the guanidine group could be altered. For example, replacing it with an oxygen (O-glycoside) or a sulfur (S-glycoside) atom would reveal the importance of the nitrogen atom at this position.

The synthesis of these analogues would typically involve multi-step chemical processes, starting from commercially available L-arabinose and employing protecting group strategies to selectively modify specific positions on the sugar ring. The guanidinylation step could be achieved using various reagents, such as S-methylisothiourea or N,N'-di-Boc-N''-triflylguanidine.

Positional and Substituent Effects on Biological and Biochemical Activities

Once a library of analogues is synthesized, they would be subjected to biological and biochemical assays to determine their activity. The data obtained would be crucial for understanding the effects of positional and substituent changes.

Positional Effects:

The position of substituents on both the arabinopyranosyl ring and the guanidine moiety would be systematically varied. For instance, comparing the activity of analogues with a methyl group at the C2', C3', or C4' hydroxyl of the arabinose would highlight the preferred region for substitution. Similarly, the differential effects of a substituent on the N1 versus the N2 or N3 positions of the guanidine group would provide insights into the binding pocket of the biological target.

Substituent Effects:

The nature of the substituent would be varied to probe different physicochemical properties. This would include exploring the effects of:

Electronic Effects: Introducing electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro) to assess the impact of modulating the electron density of the molecule.

Steric Effects: Comparing substituents of varying sizes (e.g., methyl vs. tert-butyl) to understand the spatial constraints of the binding site.

Lipophilicity: Incorporating substituents that increase or decrease the molecule's lipophilicity to study its effect on cell permeability and target engagement.

The results of these studies would ideally be compiled into data tables to visualize the trends in activity with respect to the positional and electronic nature of the substituents.

Interactive Data Table: Hypothetical SAR of Arabinopyranosyl Ring Modifications

| Compound | Modification at C2'-OH | Modification at C3'-OH | Modification at C4'-OH | Relative Activity |

| Parent | -OH | -OH | -OH | 1.0 |

| Analogue 1 | -OCH₃ | -OH | -OH | 0.5 |

| Analogue 2 | -OH | -OCH₃ | -OH | 1.2 |

| Analogue 3 | -OH | -OH | -OCH₃ | 0.8 |

| Analogue 4 | Deoxy | -OH | -OH | 0.1 |

This table represents a hypothetical scenario illustrating how SAR data would be presented.

Stereochemical Influences on Molecular Recognition

Stereochemistry plays a pivotal role in molecular recognition, as biological targets such as enzymes and receptors are chiral environments. The influence of stereochemistry on the activity of N1-a-L-Arabinopyranosylamino-guanidine HCl would be a critical aspect of its SAR investigation.

Anomeric Configuration:

As mentioned earlier, the synthesis and testing of the β-anomer is fundamental. A significant difference in activity between the α and β anomers would strongly suggest a specific orientation of the sugar moiety is required for optimal binding to the target. This is often due to the different spatial projection of the guanidine group relative to the sugar ring in the two anomers.

Enantiomeric Specificity:

The parent compound is derived from L-arabinose. The synthesis of the enantiomeric analogue from D-arabinose (N1-α-D-Arabinopyranosylamino-guanidine HCl) would be highly informative. If the biological activity is stereospecific, one enantiomer would be significantly more active than the other, indicating a highly specific three-point interaction with the chiral binding site.

Epimerization:

Investigating the activity of epimers, where the stereochemistry at a single chiral center on the sugar ring is inverted, would further refine the understanding of the required three-dimensional structure. For example, comparing the activity of the L-arabinose analogue with the L-ribose or L-xylose analogues would reveal the importance of the orientation of individual hydroxyl groups for molecular recognition.

By systematically designing, synthesizing, and testing a diverse range of analogues, a comprehensive structure-activity relationship for N1-a-L-Arabinopyranosylamino-guanidine HCl could be established. This knowledge would be invaluable for the rational design of new, more potent, and selective molecules for potential therapeutic applications.

Biological and Biochemical Investigations of N1 a L Arabinopyranosylamino Guanidine Hcl

In Vitro Studies in Cell-Based Models

In vitro cell-based models are fundamental tools for assessing the preliminary biological effects of a compound. Such studies provide insights into cytotoxicity, cellular uptake, and the impact on various cellular functions.

Research into the effects of N1-a-L-Arabinopyranosylamino-guanidine HCl on cell proliferation and viability is a critical first step in its biological characterization. While specific data for the α-L-arabinopyranosylamino isomer is not extensively available in publicly accessible literature, studies on the related compound, N1-b-D-Arabinopyranosylamino-guanidine HCl, have indicated its potential in inhibiting the proliferation of cancer cells. This suggests that the guanidine (B92328) and arabinopyranosyl moieties may play a role in mediating cytotoxic or cytostatic effects.

Typically, cell proliferation and viability are assessed using a panel of established research cell lines. The selection of cell lines would ideally represent a variety of tissue types to determine any cell-specific effects. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or resazurin-based assays are employed to measure metabolic activity as an indicator of cell viability. Direct cell counting or colony formation assays can also provide information on the impact on cell proliferation over time.

A hypothetical representation of data from such an experiment is presented in the table below. This data is for illustrative purposes and is not based on actual experimental results for N1-a-L-Arabinopyranosylamino-guanidine HCl.

Table 1: Hypothetical Effect of a Guanidinium (B1211019) Compound on the Viability of Various Research Cell Lines

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 75 |

| A549 | Lung Carcinoma | 120 |

| MCF-7 | Breast Adenocarcinoma | 95 |

| HepG2 | Hepatocellular Carcinoma | 150 |

| HEK293 | Human Embryonic Kidney | >200 |

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of a compound at which 50% of the cell population's viability is inhibited. The data presented is illustrative.

The guanidinium group, a key feature of N1-a-L-Arabinopyranosylamino-guanidine HCl, is known to facilitate the cellular translocation of molecules. nih.gov Guanidinium-rich scaffolds have been shown to promote the delivery of a variety of bioactive cargos across biological membranes. nih.gov This is attributed to the ability of the planar, Y-shaped guanidinium cation to form strong, bidentate hydrogen bonds with negatively charged groups such as phosphates and sulfates on the cell surface. nih.gov The positive charge of the guanidinium group is delocalized, which facilitates these interactions. nih.gov

The primary mechanism for the cellular uptake of guanidinium-rich compounds is often endocytosis. nih.gov Studies on various guanidinylated scaffolds have demonstrated efficient cellular uptake, which can be influenced by the number and spatial arrangement of the guanidinium groups. nih.govrsc.org For instance, the cellular uptake of guanidinoglycosides has been shown to be dependent on cell surface heparan sulfate (B86663) proteoglycans. nih.gov

To investigate the cellular uptake and localization of N1-a-L-Arabinopyranosylamino-guanidine HCl, the compound could be labeled with a fluorescent tag. Confocal microscopy would then be used to visualize its internalization and subcellular distribution in live or fixed cells. The kinetics of uptake can be quantified using techniques like flow cytometry. The specific endocytic pathways involved could be elucidated by using pharmacological inhibitors of different uptake mechanisms, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. nih.gov

The influence of N1-a-L-Arabinopyranosylamino-guanidine HCl on specific cellular processes remains an area for further investigation. Based on its chemical structure, several potential effects can be hypothesized and tested.

Metabolism: The arabinose moiety could potentially interact with metabolic pathways involving sugars. Assays measuring cellular glucose uptake, lactate (B86563) production, and oxygen consumption rates could reveal any impact on cellular metabolism.

Signaling: Many signaling pathways are regulated by phosphorylation events. The guanidinium group's affinity for phosphate (B84403) groups suggests a potential for interaction with phosphorylated proteins or ATP-binding sites, which could modulate signaling cascades. Western blotting for key phosphorylated signaling proteins would be a standard method to screen for such effects.

Protein Folding: Guanidine hydrochloride is a well-known protein denaturant at high concentrations. nih.govnih.gov While the effects of N1-a-L-Arabinopyranosylamino-guanidine HCl at physiological concentrations are unknown, it is possible that it could influence the cellular protein folding environment or interact with chaperones. Reporter assays for cellular stress responses, such as the heat shock response, could provide initial clues.

Biochemical Assays for Functional Characterization

Biochemical assays are essential for dissecting the molecular mechanisms through which a compound exerts its effects. These assays are performed in a cell-free system and can provide detailed information about a compound's direct interactions with specific proteins or its influence on their function.

To determine if N1-a-L-Arabinopyranosylamino-guanidine HCl can modulate the activity of specific enzymes, a panel of enzymatic assays would be conducted. The choice of enzymes to test could be guided by the results of the cell-based assays or by structural similarity to known enzyme inhibitors. For example, given the guanidinium group's similarity to the side chain of arginine, enzymes that bind arginine or have arginine in their active site could be of particular interest.

A typical enzyme activity modulation assay involves incubating the purified enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate consumption is measured over time, often using spectrophotometric or fluorometric methods. The results would indicate whether the compound acts as an inhibitor or an activator of the enzyme. If inhibition is observed, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The following table provides a hypothetical example of data from an enzyme inhibition screen.

Table 2: Hypothetical Enzyme Inhibition Profile of a Guanidinium Compound

| Enzyme | Enzyme Class | % Inhibition at 10 µM |

|---|---|---|

| Trypsin | Serine Protease | 85 |

| Chymotrypsin | Serine Protease | 20 |

| Papain | Cysteine Protease | 5 |

| Arginase | Ureohydrolase | 60 |

| Hexokinase | Transferase | <5 |

The data presented is illustrative and not based on actual experimental results for N1-a-L-Arabinopyranosylamino-guanidine HCl.

Guanidine hydrochloride (GdnHCl) is a widely used chaotropic agent in protein folding studies. nih.govnih.gov At high concentrations, it disrupts the non-covalent interactions that stabilize the native three-dimensional structure of proteins, leading to denaturation. nih.govyoutube.com The mechanism of denaturation by GdnHCl is thought to involve favorable interactions with the polar parts of proteins. youtube.com The ionic nature of GdnHCl can also mask electrostatic interactions within a protein, which can affect its stability. nih.gov

Conversely, at low concentrations, GdnHCl has been observed to induce the folding of acid-unfolded proteins into a molten globule state, which is a compact, partially folded intermediate. nih.gov The process of refolding, or renaturation, can be initiated by diluting the GdnHCl concentration, allowing the protein to regain its native conformation. nih.gov

Studies on N1-a-L-Arabinopyranosylamino-guanidine HCl could investigate whether it retains the protein-denaturing properties of GdnHCl. This could be assessed by monitoring changes in the secondary and tertiary structure of a model protein (e.g., lysozyme (B549824) or ribonuclease A) using techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy. Such studies would determine the concentration-dependent effects of the compound on protein stability and could reveal whether the addition of the arabinopyranosyl group modulates the denaturing activity of the guanidine moiety.

Interaction with Biomolecules (e.g., lipids, carbohydrates)

Detailed experimental data on the direct interaction of N1-a-L-Arabinopyranosylamino-guanidine HCl with lipids and carbohydrates is not currently published. However, based on the known properties of its constituent functional groups—the guanidinium group and the L-arabinose moiety—some potential interactions can be hypothesized.

The positively charged guanidinium group is known to form strong ionic bonds and hydrogen bonds. This suggests a potential for N1-a-L-Arabinopyranosylamino-guanidine HCl to interact with negatively charged components of biological membranes, such as phosphatidylserine (B164497) or phosphatidylglycerol lipids. Such interactions could theoretically influence membrane fluidity and permeability.

The L-arabinose component, a pentose (B10789219) sugar, could potentially interact with carbohydrate-binding proteins (lectins) or enzymes involved in carbohydrate metabolism. L-arabinose itself is known to have an impact on certain metabolic pathways. However, without specific studies on the complete molecule of N1-a-L-Arabinopyranosylamino-guanidine HCl, these remain theoretical possibilities.

To illustrate the type of data that would be necessary to fully understand these interactions, a hypothetical data table is presented below. It is crucial to note that the following data is purely illustrative and not based on experimental results for N1-a-L-Arabinopyranosylamino-guanidine HCl.

Hypothetical Interaction Data of N1-a-L-Arabinopyranosylamino-guanidine HCl with Biomolecules

| Biomolecule | Interaction Type | Binding Affinity (Kd) | Observed Effect |

| Phosphatidylserine Liposomes | Ionic Interaction | Not Determined | Not Determined |

| Glycophorin A (a glycoprotein) | Hydrogen Bonding | Not Determined | Not Determined |

| Arabinosidase (enzyme) | Competitive Inhibition | Not Determined | Not Determined |

Preclinical Model Systems for Efficacy Evaluation in Research Settings

A thorough search of preclinical research databases and scientific literature did not yield any studies that have evaluated the efficacy of N1-a-L-Arabinopyranosylamino-guanidine HCl in any preclinical model systems. The selection of an appropriate preclinical model is contingent on the hypothesized therapeutic target of a compound.

Given that some guanidinium compounds have been investigated for their roles in managing metabolic disorders, a relevant preclinical model could involve animal models of diabetes or hyperglycemia. For instance, if the compound were hypothesized to affect glucose metabolism, its efficacy could be tested in streptozotocin-induced diabetic mice or Zucker diabetic fatty rats.

Similarly, if the compound were being investigated for antimicrobial properties, a range of in vitro and in vivo infection models would be employed.

Below is a representative table of preclinical models that could be used for evaluating a compound like N1-a-L-Arabinopyranosylamino-guanidine HCl, depending on its intended research application. This table is for illustrative purposes only, as no such studies have been published for this specific compound.

Potential Preclinical Models for Efficacy Evaluation

| Research Area | Preclinical Model | Parameters Measured |

| Metabolic Disorders | db/db mice (model of type 2 diabetes) | Blood glucose levels, insulin (B600854) sensitivity, body weight |

| Inflammation | Carrageenan-induced paw edema in rats | Paw volume, inflammatory cytokine levels |

| Neurological Disorders | Morris water maze in mice (model for learning and memory) | Escape latency, path length |

Computational Chemistry and Molecular Modeling of N1 a L Arabinopyranosylamino Guanidine Hcl

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like N1-a-L-Arabinopyranosylamino-guanidine HCl, which contains a rotatable arabinopyranosyl ring and a guanidine (B92328) group, understanding its preferred conformations is key to determining how it interacts with biological targets.

A systematic conformational search would be the first step, employing methods like molecular mechanics force fields (e.g., MMFF, AMBER) to calculate the potential energy of thousands of different conformations. This process identifies low-energy, stable structures. The arabinopyranose ring itself can exist in several conformations, such as the chair (¹C₄, ⁴C₁) and boat forms, and the orientation of the aminoguanidine (B1677879) substituent relative to the ring is a critical variable.

Molecular Dynamics (MD) simulations would follow this initial analysis to provide a dynamic view of the molecule's behavior over time in a simulated physiological environment (e.g., in a water box with ions). MD simulations solve Newton's equations of motion for the atoms in the system, providing insight into conformational flexibility, solvent interactions, and the stability of intramolecular hydrogen bonds. For N1-a-L-Arabinopyranosylamino-guanidine HCl, MD simulations would reveal how the protonated guanidinium (B1211019) group interacts with water molecules and how the sugar ring flexes and puckers over time.

Illustrative Research Findings from a Hypothetical MD Simulation:

A hypothetical 100-nanosecond MD simulation could yield data on the stability of different ring puckering states and the rotational freedom around the glycosidic-like bond.

| Conformation | Population (%) | Average Potential Energy (kcal/mol) | Key Dihedral Angle (φ) Range |

|---|---|---|---|

| 4C1 (Chair) | 85.2 | -15.4 | -70° to -50° |

| 1C4 (Chair) | 10.1 | -12.1 | 50° to 70° |

| Boat/Skew-Boat | 4.7 | -9.8 | Variable |

Ligand-Target Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). For N1-a-L-Arabinopyranosylamino-guanidine HCl, docking studies would be essential to hypothesize its potential biological targets and understand the molecular basis of its activity.

The process involves preparing a 3D structure of the target protein and defining a binding site. The flexible N1-a-L-Arabinopyranosylamino-guanidine HCl molecule is then computationally placed into this site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, ranking the most likely binding modes.

Key interactions would likely involve the protonated guanidinium group, which is an excellent hydrogen bond donor and can form strong salt bridges with acidic residues like aspartate or glutamate (B1630785) in a receptor's active site. nih.gov The hydroxyl groups of the arabinose sugar can also act as both hydrogen bond donors and acceptors.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed on the best-ranked poses to refine the binding energy prediction. This method provides a more accurate estimate by accounting for solvation effects.

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 |

|

| Estimated Binding Free Energy (ΔGbind, MM/GBSA) | -45.7 kcal/mol | |

| Predicted Inhibition Constant (Ki) | ~150 nM |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N1-a-L-Arabinopyranosylamino-guanidine HCl Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogues of N1-a-L-Arabinopyranosylamino-guanidine HCl, a dataset of structurally similar molecules with experimentally measured activities against a specific target would be required.

For each analogue, a set of molecular descriptors would be calculated. These can include:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity, polar surface area (TPSA).

3D descriptors: van der Waals volume, dipole moment, steric parameters.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with the observed activity. nih.govnih.gov A robust QSAR model must be validated using internal (e.g., cross-validation) and external test sets of compounds not used in model generation. nih.govfrontiersin.org

Such a model could predict the activity of new, unsynthesized analogues and highlight which structural features—such as the specific stereochemistry of the sugar, the position of hydroxyl groups, or modifications to the guanidine moiety—are most important for biological activity.

De Novo Design and Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. beilstein-institut.de If a biological target for N1-a-L-Arabinopyranosylamino-guanidine HCl were identified, its binding mode could be used to create a pharmacophore model. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, positive charges) required for binding. This pharmacophore could then be used to screen millions of compounds in databases like ZINC or ChEMBL to find structurally diverse molecules that might have similar activity.

De novo design is a more creative computational approach where novel molecular structures are built from scratch within the constraints of a receptor's binding site. Algorithms can piece together molecular fragments to design new molecules that are optimized for shape and chemical complementarity to the target. Carbohydrates can serve as scaffolds in such design processes. A de novo design program could use the arabinopyranosyl-guanidine core as a starting fragment to generate novel, potentially more potent or selective ligands for a given target.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise molecular structure of N1-a-L-Arabinopyranosylamino-guanidine HCl would be definitively established using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N1-a-L-Arabinopyranosylamino-guanidine HCl, a suite of NMR experiments would be necessary.

¹H NMR: This would identify the number of unique protons, their chemical environment, and their proximity to other protons. The anomeric proton of the arabinopyranose ring would likely appear as a distinct doublet, with its chemical shift and coupling constant providing information about the α-configuration of the glycosidic linkage.

¹³C NMR: This technique would reveal the number of unique carbon atoms in the molecule, including those in the arabinose moiety and the guanidine (B92328) group.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the arabinose ring, allowing for the assignment of all sugar protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the arabinopyranose ring to the amino-guanidine group.

A hypothetical ¹H NMR data table for N1-a-L-Arabinopyranosylamino-guanidine HCl might look as follows. Please note, this data is illustrative and not based on experimental results.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 4.85 | d | 5.5 |

| H-2' | 3.60 | t | 5.5 |

| H-3' | 3.75 | t | 5.5 |

| H-4' | 3.90 | m | |

| H-5'a | 3.80 | dd | 12.0, 2.5 |

| H-5'b | 3.65 | dd | 12.0, 5.0 |

Mass Spectrometry (MS) provides the exact molecular weight of the compound and can offer insights into its elemental composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (such as Time-of-Flight, TOF, or Orbitrap) would be used to determine the accurate mass of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of its elemental formula (C₆H₁₄N₄O₄).

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to fragmentation, MS/MS experiments would help to confirm the connectivity of the molecule. Characteristic fragmentation would likely involve the glycosidic bond cleavage, leading to ions corresponding to the arabinose sugar and the guanidine moiety.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of N1-a-L-Arabinopyranosylamino-guanidine HCl after synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds.

Reversed-Phase HPLC (RP-HPLC): This would likely be the primary method, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid). The purity would be assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, usually by UV absorbance at a low wavelength (e.g., 210 nm) where the guanidine group might absorb.

Hydrophilic Interaction Liquid Chromatography (HILIC): Given the polar nature of the glycosylated guanidine, HILIC could be an alternative or complementary technique, offering different selectivity.

A typical output from an HPLC analysis for purity assessment would be a chromatogram showing a major peak for the target compound and any minor peaks corresponding to impurities. The results are often summarized in a table.

| Method | Column | Mobile Phase | Detection | Retention Time (min) | Purity (%) |

| RP-HPLC | C18, 4.6 x 150 mm | A: 0.1% TFA in WaterB: Acetonitrile | UV @ 210 nm | 3.5 | >98% |

For isolation and purification on a larger scale, preparative HPLC or flash column chromatography would be employed, using similar principles to the analytical methods but with larger columns and higher flow rates.

Characterization of Interactions with Biological Macromolecules (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To understand the potential biological activity of N1-a-L-Arabinopyranosylamino-guanidine HCl, it is crucial to study its interactions with target macromolecules like proteins or nucleic acids. Techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry are at the forefront of such biophysical characterization.

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, a target protein (the ligand) is immobilized on a sensor chip. A solution containing N1-a-L-Arabinopyranosylamino-guanidine HCl (the analyte) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of:

Binding Affinity (K_D): The equilibrium dissociation constant, which indicates the strength of the interaction.

Kinetics: The association rate constant (k_a) and the dissociation rate constant (k_d).

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of two molecules. In an ITC experiment, a solution of N1-a-L-Arabinopyranosylamino-guanidine HCl would be titrated into a sample cell containing the target macromolecule. The heat released or absorbed during the binding event is measured. This allows for the determination of:

Binding Affinity (K_D)

Stoichiometry (n): The number of binding sites.

Thermodynamic Parameters: The enthalpy change (ΔH) and entropy change (ΔS) of binding, providing a complete thermodynamic profile of the interaction.

The data obtained from these techniques are crucial for understanding the molecular basis of the compound's biological effects. An example of how data from these techniques might be presented is shown below. This data is purely illustrative.

| Technique | Macromolecule | Binding Affinity (K_D) | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) |

| ITC | Protein X | 10 µM | 1.1 | -5.4 |

| SPR | Protein X | 8 µM | N/A | N/A |

Challenges and Future Directions in N1 a L Arabinopyranosylamino Guanidine Hcl Research

Addressing Research Gaps and Unexplored Biological Activities

Currently, there is a significant lack of published research specifically detailing the biological activities of N1-a-L-Arabinopyranosylamino-guanidine HCl. While the guanidine (B92328) moiety is a common feature in many biologically active compounds, its combination with an L-arabinopyranosyl group presents a unique chemical entity whose properties cannot be simply extrapolated from its constituent parts. nih.govscienceopen.com

Future research should prioritize systematic screening of N1-a-L-Arabinopyranosylamino-guanidine HCl against a diverse range of biological targets. Key areas of investigation could include:

Enzyme Inhibition: Many guanidine-containing compounds are known enzyme inhibitors. nih.gov Screening against various enzyme classes, such as proteases, kinases, and glycosidases, could reveal potential therapeutic applications.

Antimicrobial Activity: The cationic nature of the guanidinium (B1211019) group is often associated with antimicrobial properties. Testing against a panel of pathogenic bacteria and fungi is a logical first step.

Antiviral Potential: Given that some guanidine alkaloids have demonstrated antiviral effects, including against HIV-1, investigating the activity of N1-a-L-Arabinopyranosylamino-guanidine HCl against various viruses is warranted. scienceopen.com

Cellular Transport and Uptake: Understanding how the arabinose moiety affects the molecule's ability to cross cell membranes is crucial for determining its potential as a drug candidate or a biological probe.

Development of Advanced Methodologies for Study

The lack of specific research on N1-a-L-Arabinopyranosylamino-guanidine HCl suggests that standardized methodologies for its synthesis, purification, and characterization may not be well-established. Future progress will depend on the development of robust and reliable analytical techniques.

| Methodological Development Area | Objective | Potential Techniques |

| Synthesis and Purification | To produce high-purity material for biological testing and to develop scalable synthetic routes. | Stereoselective glycosylation reactions, chromatographic purification methods (e.g., HPLC). |

| Structural Elucidation | To confirm the chemical structure and stereochemistry of the compound. | Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray crystallography. |

| Quantitative Analysis | To accurately measure the compound's concentration in biological samples. | Liquid Chromatography-Mass Spectrometry (LC-MS), validated bioanalytical assays. |

These methodological advancements are essential prerequisites for conducting meaningful biological studies and understanding the compound's structure-activity relationships.

Potential for Application as Probe Molecules or Chemical Tools in Research

Beyond any potential therapeutic applications, N1-a-L-Arabinopyranosylamino-guanidine HCl could serve as a valuable chemical tool for basic research. If it is found to interact with a specific biological target, it could be modified to create molecular probes.

For instance, by attaching a fluorescent tag or a biotin (B1667282) label, researchers could use the modified compound to:

Visualize the subcellular localization of its target protein.

Identify and isolate binding partners through affinity purification techniques.

Study the dynamics of its interaction with biological macromolecules.

The development of such chemical probes would be a significant contribution to the broader field of chemical biology, enabling the study of complex biological processes.

Interdisciplinary Research Opportunities

The multifaceted nature of N1-a-L-Arabinopyranosylamino-guanidine HCl research necessitates a collaborative approach. Progress in this area will be accelerated by bringing together experts from various scientific disciplines.

Synthetic Organic Chemists are needed to devise efficient synthetic routes and create derivatives for structure-activity relationship studies.

Biochemists and Pharmacologists will be essential for designing and conducting biological assays to determine the compound's mechanism of action.

Computational Chemists can use molecular modeling and docking studies to predict potential biological targets and guide experimental work.

Structural Biologists can provide atomic-level insights into how the compound interacts with its biological targets.

By fostering these interdisciplinary collaborations, the scientific community can begin to fill the knowledge void surrounding N1-a-L-Arabinopyranosylamino-guanidine HCl and unlock its full scientific potential. The journey from a chemical curiosity to a well-understood molecule with potential applications is a long one, but the diverse possibilities offered by its unique structure make it a compelling subject for future research.

Q & A

Basic: What are the key methodological steps for synthesizing N1-α-L-Arabinopyranosylamino-guanidine HCl?

Answer:

The synthesis involves coupling the arabinopyranosyl moiety to the guanidine group via a multi-step protocol. A representative approach (adapted from glycosylation methods in ) includes:

Activation of the glycosyl donor : Use oxalyl chloride to convert the carboxyl group of the arabinopyranosyl precursor into an acyl chloride intermediate under anhydrous conditions (e.g., in redistilled DCM) .

Amine coupling : React the activated intermediate with guanidine HCl in the presence of a base (e.g., triethylamine) to form the amide bond. Maintain inert conditions (N₂ atmosphere) to prevent hydrolysis .

Deprotection and purification : Remove protecting groups (e.g., acetyl) using NaOMe in MeOH, followed by column chromatography (e.g., CHCl₃–MeOH–H₂O, 20:10:1) to isolate the target compound .

Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products.

Advanced: How can coupling efficiency be optimized during arabinopyranosyl functionalization of guanidine?

Answer:

Coupling efficiency depends on:

- Solvent selection : Use anhydrous DCM to stabilize the acyl chloride intermediate and enhance nucleophilic attack by the amine .

- Base strength : Triethylamine (Et₃N) is preferred over weaker bases to scavenge HCl and drive the reaction forward .

- Temperature control : Conduct reactions at room temperature to balance reactivity and stability of the glycosidic bond.

- Catalytic additives : Explore Lewis acids (e.g., MgSO₄) to improve activation, as evidenced in similar glycosylation workflows .

Validate efficiency via HRMS (e.g., observed m/z 798.5227 vs. calculated 798.5232 for analogous compounds) and compare yields across conditions .

Basic: What analytical techniques confirm the structural integrity of N1-α-L-Arabinopyranosylamino-guanidine HCl?

Answer:

- NMR spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+Na]⁺ peaks with theoretical values (e.g., ±0.0005 Da tolerance) .

- Optical rotation : Verify stereochemistry using [α]D values (e.g., +7.5 to +11.5 for analogous arabinopyranosides) .

Advanced: How can researchers resolve discrepancies in spectroscopic data for glycosylated guanidine derivatives?

Answer:

Discrepancies may arise from:

- Anomeric isomerism : Use NOESY or ROESY to distinguish α/β configurations via spatial correlations between H-1' and adjacent protons .

- Impurity interference : Repurify via preparative HPLC or repeated column chromatography.

- Solvent effects : Record NMR in deuterated pyridine (pyridine-d₅) to enhance signal resolution for rigid glycosidic structures .

- Dynamic processes : Variable-temperature NMR can detect conformational flexibility in the arabinopyranosyl ring.

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

Advanced: What methodological approaches ensure high purity of N1-α-L-Arabinopyranosylamino-guanidine HCl?

Answer:

- Chromatographic purification : Use silica gel CC with polar solvent systems (e.g., CHCl₃–MeOH–H₂O gradients) to separate glycosylation byproducts .

- Recrystallization : Optimize solvent pairs (e.g., DCM–MeOH) to yield crystalline solids with >98% purity (validated by HPLC-ELSD) .

- Hygroscopicity management : Store compounds under anhydrous conditions (e.g., vacuum desiccators) to prevent hydrolysis, as arabinopyranosyl derivatives are moisture-sensitive .

Advanced: How can hydrolytic stability be evaluated under physiologically relevant conditions?

Answer:

- pH-dependent stability studies : Incubate the compound in buffers (pH 1–8) at 37°C and monitor degradation via:

- HPLC : Quantify remaining intact compound over time.

- LC-MS : Identify hydrolysis products (e.g., free guanidine or arabinose).

- Thermogravimetric analysis (TGA) : Assess thermal stability under controlled heating (e.g., 25–200°C) to determine decomposition thresholds .

- Accelerated stability testing : Expose samples to high humidity (75% RH) and elevated temperatures (40°C) for 4 weeks, following ICH guidelines.

Advanced: What strategies enable selective modification of the guanidine group without cleaving the glycosidic bond?

Answer:

- Protective group chemistry : Temporarily protect the arabinopyranosyl hydroxyls with acetyl or benzyl groups during guanidine derivatization .

- Mild reaction conditions : Use low temperatures (0–4°C) and short reaction times to preserve acid-labile glycosidic linkages.

- Chemoselective reagents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation, avoiding harsh acids/bases .

Validate selectivity via comparative NMR analysis before and after modification.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.